2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its bromomethyl and propan-2-yloxy functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out under controlled conditions using bromine or other brominating agents. The bromination process is followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electron-rich species.
Comparison with Similar Compounds
5-Bromo-2-isopropoxypyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)pyridine: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.
4-(Propan-2-yloxy)pyridine: Lacks the bromomethyl group, limiting its use in electrophilic substitution reactions.
Uniqueness: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and propan-2-yloxy groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMVYWHSZBEMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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